Ethyl 4-oxo-4-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)butanoate
Description
Ethyl 4-oxo-4-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)butanoate is a structurally complex organic compound featuring multiple pharmacologically relevant moieties. Its core structure includes:
- 4-Oxo butanoate backbone: Contributes to hydrogen-bonding interactions.
- Piperidine ring: A saturated six-membered nitrogen-containing heterocycle, often used to modulate pharmacokinetic properties.
- 1,2,4-Oxadiazole ring: A heterocycle known for metabolic stability and bioisosteric replacement of esters or amides in drug design.
- Thiophen-3-yl substituent: A sulfur-containing aromatic ring that may influence electronic properties and binding affinity.
The molecular formula is estimated as C₁₉H₂₃N₃O₄S (exact confirmation requires crystallographic data), with a molecular weight of ~413.47 g/mol.
Properties
IUPAC Name |
ethyl 4-oxo-4-[3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4S/c1-2-24-17(23)6-5-16(22)21-8-3-4-13(11-21)10-15-19-18(20-25-15)14-7-9-26-12-14/h7,9,12-13H,2-6,8,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTUDNLSJJIOBOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)N1CCCC(C1)CC2=NC(=NO2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-oxo-4-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)butanoate is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and the underlying mechanisms through which it exerts these effects, drawing from diverse sources of research.
The compound has the following chemical characteristics:
- Molecular Formula : CHNOS
- Molecular Weight : 377.5 g/mol
- CAS Number : 1795303-24-0
Biological Activity Overview
Compounds containing the 1,2,4-oxadiazole moiety have been widely studied for their diverse biological activities. Ethyl 4-oxo derivatives are noted for their potential in drug discovery, particularly in the areas of anticancer, antimicrobial, and anti-inflammatory activities.
Anticancer Activity
Research indicates that derivatives of 1,2,4-oxadiazole exhibit significant anticancer properties. For instance, a study highlighted that certain oxadiazole derivatives showed cytotoxicity against various cancer cell lines with IC values ranging from 92.4 μM to lower concentrations depending on structural modifications . In vitro studies have demonstrated that compounds similar to ethyl 4-oxo derivatives can inhibit tumor growth effectively.
Antimicrobial Activity
Ethyl 4-oxo derivatives have also shown promising antimicrobial activity. A recent evaluation of thiazol and thiophene-containing compounds revealed that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 0.22 to 0.25 μg/mL against pathogenic bacteria like Staphylococcus aureus and Staphylococcus epidermidis . This suggests that ethyl 4-oxo derivatives could be effective in treating bacterial infections.
Anti-inflammatory Effects
The compound's potential as an anti-inflammatory agent is supported by its ability to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation pathways. Studies have indicated that oxadiazole derivatives can selectively inhibit COX-II with minimal ulcerogenic effects, making them suitable candidates for further development in anti-inflammatory therapies .
The biological activities of ethyl 4-oxo derivatives can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer proliferation and inflammation.
- Interference with Cellular Pathways : By affecting signaling pathways related to cell growth and apoptosis, these compounds can induce cell death in cancer cells.
- Antimicrobial Mechanisms : The observed antimicrobial activity may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Case Studies and Research Findings
A selection of studies highlights the effectiveness and potential applications of ethyl 4-oxo derivatives:
Scientific Research Applications
Medicinal Chemistry
Ethyl 4-oxo-4-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)butanoate has been investigated for its potential as an anticancer agent . Research indicates that compounds containing oxadiazole and piperidine moieties often exhibit significant cytotoxicity against various cancer cell lines. The incorporation of the thiophene group may enhance the compound's lipophilicity and cellular uptake, contributing to its efficacy in targeting cancer cells .
Case Study: Anticancer Activity
A study evaluated a series of oxadiazole derivatives for their anticancer properties. The results demonstrated that compounds similar to ethyl 4-oxo-4-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)butanoate exhibited potent inhibition of cell proliferation in human cancer cell lines . The mechanism of action is believed to involve the induction of apoptosis through mitochondrial pathways.
Antimicrobial Activity
The compound has also been studied for its antimicrobial properties . The presence of the thiophene ring is known to contribute to the antimicrobial activity of various compounds. Research suggests that derivatives of oxadiazole have shown effectiveness against both bacterial and fungal pathogens .
Case Study: Antimicrobial Efficacy
In a comparative study, several thiophene-containing oxadiazole derivatives were tested against common pathogens such as Staphylococcus aureus and Candida albicans. The results indicated that certain derivatives exhibited significant inhibition zones, suggesting their potential as therapeutic agents in treating infections .
Neurological Applications
Another promising area of application for ethyl 4-oxo-4-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)butanoate is in the treatment of neurological disorders. Compounds with piperidine structures have been associated with neuroprotective effects and may serve as scaffolds for developing drugs targeting neurodegenerative diseases .
Case Study: Neuroprotective Effects
A recent study explored the neuroprotective effects of oxadiazole derivatives in models of oxidative stress-induced neuronal damage. The findings suggested that compounds similar to ethyl 4-oxo could mitigate neuronal cell death by modulating oxidative stress pathways .
Comparison with Similar Compounds
Key Observations:
- Heterocyclic Core: Compound A’s 1,2,4-oxadiazole contrasts with Compound B’s thiazolidinone and pyrido-pyrimidinone systems. Oxadiazoles are electron-deficient and resistant to metabolic degradation, whereas thiazolidinones are associated with antimicrobial and antidiabetic activities .
- Substituent Effects : The thiophene in A vs. the thioxo group in B alters electronic properties. Thiophene’s aromaticity may enhance π-π stacking in target binding, while the thioxo group in B could facilitate hydrogen bonding.
- Bioavailability : The ethyl ester in A increases lipophilicity, favoring blood-brain barrier penetration, whereas the carboxylic acid in B improves solubility but may limit membrane permeability .
Q & A
Basic: What are the standard synthetic routes and purification methods for this compound?
The synthesis involves multi-step reactions, typically starting with the formation of the 1,2,4-oxadiazole core and subsequent coupling with a piperidine derivative. Key steps include:
| Step | Reagents/Conditions | Purpose | Reference |
|---|---|---|---|
| 1 | Ethanol, reflux, 12h | Formation of oxadiazole intermediate | |
| 2 | Acetonitrile, 60°C, piperidine derivative | Nucleophilic substitution at the oxadiazole methyl position | |
| 3 | Ethyl 4-chloro-3-oxobutanoate, K₂CO₃ | Esterification and ketone formation | |
| 4 | Crystallization (ethanol/water) | Purification of final product |
Methodological Note : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7). Optimize crystallization by adjusting solvent ratios to improve yield (>70%) and purity (>95%) .
Basic: How is the compound structurally characterized?
Analytical techniques are critical for confirming molecular integrity:
| Technique | Key Parameters | Structural Insights |
|---|---|---|
| ¹H/¹³C NMR | DMSO-d₆/CDCl₃, 400 MHz | - Ester carbonyl at ~170 ppm - Piperidine protons (δ 2.5–3.5 ppm) - Thiophene aromatic protons (δ 7.1–7.3 ppm) |
| HPLC | C18 column, acetonitrile/water (70:30), UV 254 nm | Purity assessment; retention time ~8.2 min |
| FT-IR | KBr pellet, 4000–400 cm⁻¹ | C=O stretch (1720 cm⁻¹), C-N (1250 cm⁻¹) |
Methodological Note : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in the piperidine and oxadiazole regions .
Advanced: How to optimize reaction conditions for improved yield?
Variables affecting yield include solvent polarity, temperature, and catalyst selection. A Design of Experiments (DoE) approach is recommended:
| Factor | Optimal Range | Impact |
|---|---|---|
| Solvent | Ethanol > DMF | Higher polarity improves oxadiazole cyclization |
| Temperature | 60–80°C | Excess heat (>90°C) degrades thiophene moiety |
| Catalyst | K₂CO₃ vs. Et₃N | K₂CO₃ enhances nucleophilic substitution efficiency |
Data Contradiction : Some protocols use acetonitrile for coupling (yield ~65%) , while others prefer ethanol (yield ~75%) . Resolve by testing solvent mixtures (e.g., ethanol:acetonitrile 1:1) to balance reactivity and solubility .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Focus on modifying the thiophene, oxadiazole, and piperidine moieties. Example analogs and activities:
| Analog Modification | Biological Activity | Key Finding |
|---|---|---|
| Thiophene → Phenyl | Antimicrobial | Reduced activity (MIC >128 µg/mL vs. 32 µg/mL for original) |
| Piperidine → Morpholine | Anticancer (IC₅₀) | Improved solubility but lower potency (IC₅₀ 25 µM vs. 12 µM) |
| Ester → Amide | Metabolic stability | Longer half-life (t₁/₂ = 6h vs. 2h) |
Methodological Note : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target enzymes (e.g., bacterial topoisomerase IV) .
Advanced: How to resolve contradictions in spectroscopic data?
Conflicts may arise in NMR peak assignments or HPLC purity reports:
- NMR Contradictions : Overlapping piperidine/thiophene signals. Solution: Use DEPT-135 to distinguish CH₂ groups in piperidine .
- HPLC Discrepancies : Column variability (C8 vs. C18). Standardize using a USP-grade C18 column and pH-adjusted mobile phase (e.g., 0.1% TFA) .
Basic: What analytical techniques are used for purity assessment?
| Method | Conditions | Purpose |
|---|---|---|
| TLC | Silica gel F254, ethyl acetate/hexane (1:1) | Rapid monitoring of reaction progress |
| HPLC-MS | ESI+, m/z 458.2 [M+H]⁺ | Confirm molecular weight and detect impurities |
| Elemental Analysis | %C, %H, %N | Validate stoichiometry (e.g., C: 54.2%, H: 5.8%, N: 12.1%) |
Advanced: How to design biological activity assays?
- Antimicrobial Testing : Follow CLSI guidelines for MIC determination against S. aureus (ATCC 25923) using broth microdilution .
- Cytotoxicity : MTT assay on HEK-293 cells (48h exposure). Include positive controls (e.g., doxorubicin) .
- Enzyme Inhibition : Spectrophotometric assay for COX-2 inhibition (IC₅₀ calculation) .
Advanced: How to address solubility and stability challenges?
- Solubility : Test co-solvents (DMSO:PBS 1:9) for in vitro assays. For in vivo, use PEG-400/Cremophor EL emulsions .
- Stability : Conduct forced degradation studies (pH 1–13, 40°C/75% RH). LC-MS identifies hydrolytic degradation at the ester group (>50% degradation at pH 13) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
